2-[(4-Methylbenzylidene)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzylidene)amino]benzamide (MBAB) is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is commonly used in the field of medicinal chemistry, where it has been studied extensively for its potential applications in drug discovery and development.
Mechanism Of Action
The exact mechanism of action of 2-[(4-Methylbenzylidene)amino]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical And Physiological Effects
2-[(4-Methylbenzylidene)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-[(4-Methylbenzylidene)amino]benzamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-[(4-Methylbenzylidene)amino]benzamide is its versatility in terms of its potential applications in drug discovery and development. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of 2-[(4-Methylbenzylidene)amino]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for research involving 2-[(4-Methylbenzylidene)amino]benzamide. One potential area of investigation is the development of novel therapeutic agents based on the 2-[(4-Methylbenzylidene)amino]benzamide scaffold. Another potential area of research is the investigation of the potential applications of 2-[(4-Methylbenzylidene)amino]benzamide in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-[(4-Methylbenzylidene)amino]benzamide and to identify potential drug targets.
Synthesis Methods
2-[(4-Methylbenzylidene)amino]benzamide can be synthesized using a variety of different methods, including the condensation of 4-methylbenzaldehyde and 2-aminobenzamide in the presence of a suitable catalyst. Other methods include the use of microwave irradiation, ultrasound-assisted synthesis, and solvent-free synthesis.
Scientific Research Applications
2-[(4-Methylbenzylidene)amino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a scaffold for the development of novel therapeutic agents.
properties
CAS RN |
61195-13-9 |
---|---|
Product Name |
2-[(4-Methylbenzylidene)amino]benzamide |
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(16)18/h2-10H,1H3,(H2,16,18) |
InChI Key |
UXBZQCDTBJTUDP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.